molecular formula C7H16O B13619878 (2r)-3-Ethylpentan-2-ol CAS No. 108530-04-7

(2r)-3-Ethylpentan-2-ol

Cat. No.: B13619878
CAS No.: 108530-04-7
M. Wt: 116.20 g/mol
InChI Key: NEHRITNOSGFGGS-ZCFIWIBFSA-N
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Description

(2R)-3-Ethylpentan-2-ol is an organic compound with the molecular formula C7H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-3-Ethylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Ethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone, 3-ethylpentan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to form the corresponding alkane, 3-ethylpentane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 3-Ethylpentan-2-one.

    Reduction: 3-Ethylpentane.

    Substitution: 3-Ethylpentyl chloride.

Scientific Research Applications

(2R)-3-Ethylpentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving secondary alcohols.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of biologically active compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Ethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The pathways involved may include oxidation-reduction reactions, where the alcohol is converted to a ketone or vice versa.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Ethylpentan-2-ol: The enantiomer of (2R)-3-Ethylpentan-2-ol, with similar chemical properties but different biological activity due to its chiral nature.

    3-Methylpentan-2-ol: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Ethylhexanol: A longer-chain alcohol with similar functional groups but different physical and chemical properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

108530-04-7

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(2R)-3-ethylpentan-2-ol

InChI

InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

NEHRITNOSGFGGS-ZCFIWIBFSA-N

Isomeric SMILES

CCC(CC)[C@@H](C)O

Canonical SMILES

CCC(CC)C(C)O

Origin of Product

United States

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